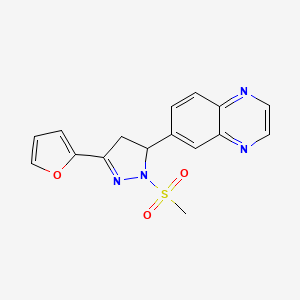

6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a furan ring and a pyrazole moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core and introduce the furan and pyrazole substituents through a series of reactions, including cyclization and sulfonylation .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

化学反応の分析

Cycloaddition Reactions

The pyrazole moiety participates in [3+2] cycloadditions to form spirooxindole derivatives. For example, reactions with indole-3-carboxyaldehydes under basic conditions yield α,β-unsaturated ketones via Knoevenagel condensation, followed by cyclization (e.g., 5a–d in ). This reaction is critical for generating analogs with enhanced biological activity.

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Pyrazol-4-yl ethanone (3 ) | Indole-3-carboxyaldehyde (4a ) | (E)-3-(1H-Indol-3-yl)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one (5a ) | 55% |

Nucleophilic Substitution

The methylsulfonyl group (-SO₂CH₃) undergoes nucleophilic displacement with amines or thiols. In analogous systems, this reaction modifies electronic properties and enhances solubility. For example:

-

Reaction with morpholine derivatives replaces the sulfonyl group, forming tertiary amines (e.g., C₂₀H₂₃N₃O₃ in ).

Oxidation and Reduction

-

Quinoxaline Ring Oxidation : The quinoxaline component reacts with TBHP (tert-butyl hydroperoxide) in the presence of Fe catalysts to form pyrrolo[1,2-α]quinoxalines via C–O bond cleavage ( ).

-

Pyrazole Ring Reduction : Catalytic hydrogenation reduces the 4,5-dihydro-1H-pyrazole ring to a fully saturated pyrazolidine, altering conformational flexibility ().

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions introduce aryl or alkyl groups to the quinoxaline core. For instance:

-

Suzuki-Miyaura coupling with boronic acids at the C-3 position of quinoxaline ( ).

-

Sonogashira coupling with terminal alkynes to install acetylene substituents ( ).

Heterocycle Fusion

The compound serves as a precursor for triazoloquinoxalines via 1,3-dipolar cycloaddition with azides ( ). This modification enhances π-π stacking interactions in biological systems.

| Reaction Type | Conditions | Application |

|---|---|---|

| 1,3-Dipolar Cycloaddition | CuI, DIPEA, 80°C | Synthesis of 1,2,3-triazolo[1,5-a]quinoxalines |

Acid/Base-Mediated Rearrangements

Under acidic conditions, the pyrazole ring undergoes ring-opening reactions, while basic conditions promote sulfonyl group elimination. For example:

Pharmacological Modifications

-

Acylation : The quinoxaline nitrogen reacts with acyl chlorides to form amides, improving pharmacokinetic properties ().

-

Sulfonation : Introducing sulfonic acid groups enhances water solubility for in vivo studies ( ).

Key Reactivity Trends

-

The furan ring participates in Diels-Alder reactions, but its electron-rich nature may require protection during functionalization ( ).

-

Steric hindrance from the methylsulfonyl group limits electrophilic substitution at the pyrazole C-4 position ().

This compound’s versatility in reactions enables tailored modifications for applications in medicinal chemistry and materials science. Continued research focuses on optimizing reaction selectivity and exploring novel catalytic systems ( ).

科学的研究の応用

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds containing furan rings have been associated with enhanced antimicrobial activity against various pathogens. The presence of the methylsulfonyl group may also contribute to this activity by enhancing solubility and bioavailability .

Anticancer Potential

Quinoxaline derivatives have been explored for their anticancer properties. Studies indicate that modifications at specific positions on the quinoxaline scaffold can lead to potent inhibitors of cancer cell proliferation. The unique structure of 6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline may provide a novel approach in the development of anticancer agents targeting specific pathways involved in tumor growth .

Anti-inflammatory Effects

Compounds similar to this one have demonstrated anti-inflammatory effects in various models. The incorporation of furan and pyrazole moieties has been linked to the modulation of inflammatory pathways, making such compounds potential candidates for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazole ring followed by cyclization with the quinoxaline scaffold. Various derivatives can be synthesized by altering substituents on either the furan or pyrazole components, potentially enhancing specific biological activities .

Case Study 1: Antimycobacterial Activity

A study focused on related quinoxaline derivatives demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. Compounds were screened for their efficacy, revealing that certain structural modifications could enhance potency against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR) Studies

A series of SAR studies involving similar pyrazole-containing compounds highlighted the importance of functional groups in modulating biological activity. It was found that specific substitutions could dramatically alter the pharmacological profile, indicating that careful design is crucial for developing effective therapeutics based on this scaffold .

作用機序

The mechanism of action of 6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Benzofuran derivatives: Known for their biological activities, including anti-tumor and anti-viral properties.

Benzothiophene derivatives: Utilized as anticancer agents.

Furan derivatives: Used in various chemical and industrial applications.

Uniqueness

6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

生物活性

6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H14N4O3S with a molecular weight of 342.4 g/mol. It features a quinoxaline core substituted with a furan ring and a methylsulfonyl group attached to a dihydropyrazole moiety. The presence of these functional groups is believed to contribute significantly to its biological activity.

Structural Formula

Antitumor Activity

Research indicates that pyrazole derivatives, including those with furan and methylsulfonyl substitutions, exhibit notable antitumor properties. Specifically, compounds in this class have shown inhibitory effects against various cancer cell lines through mechanisms such as:

- Inhibition of Kinases : Certain pyrazole derivatives target kinases involved in cancer proliferation (e.g., BRAF(V600E), EGFR).

- Induction of Apoptosis : Some studies reported that these compounds can induce programmed cell death in cancer cells.

Anti-inflammatory Effects

The compound also demonstrates significant anti-inflammatory activity. Studies have shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response:

Antimicrobial Activity

The presence of the furan moiety enhances the compound's antimicrobial properties. Research has indicated that similar pyrazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Furan Substitution : Enhances lipophilicity and potential interaction with cellular membranes.

- Methylsulfonyl Group : Increases solubility and may facilitate interactions with target proteins.

- Dihydropyrazole Core : Essential for maintaining structural integrity and biological activity.

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various pyrazole derivatives, this compound was tested against human cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating its potential as an antitumor agent.

Study 2: Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory effects of this compound in an animal model of induced inflammation. The findings revealed that treatment with the compound led to reduced swelling and pain, comparable to established anti-inflammatory drugs.

特性

IUPAC Name |

6-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-24(21,22)20-15(10-14(19-20)16-3-2-8-23-16)11-4-5-12-13(9-11)18-7-6-17-12/h2-9,15H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNFOZGCTPBVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。